molecular formula C25H25N3O5S B11160046 1-(3-methoxyphenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

1-(3-methoxyphenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11160046
M. Wt: 479.5 g/mol
InChI Key: BWZAYZFIJSHQSG-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a sulfamoylphenyl group, and a pyrrolidine-3-carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophilic or electrophilic reagents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-methoxyphenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes, thereby altering metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-methoxyphenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it may exhibit different reactivity and activity profiles compared to similar compounds.

Properties

Molecular Formula

C25H25N3O5S

Molecular Weight

479.5 g/mol

IUPAC Name

1-(3-methoxyphenyl)-N-[4-[(4-methylphenyl)sulfamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C25H25N3O5S/c1-17-6-8-20(9-7-17)27-34(31,32)23-12-10-19(11-13-23)26-25(30)18-14-24(29)28(16-18)21-4-3-5-22(15-21)33-2/h3-13,15,18,27H,14,16H2,1-2H3,(H,26,30)

InChI Key

BWZAYZFIJSHQSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC

Origin of Product

United States

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